[2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine
Description
[2-Amino-1-(4-tert-butylphenyl)ethyl]diethylamine is a tertiary amine derivative characterized by a para-substituted tert-butylphenyl group attached to an ethylenediamine backbone. This compound is structurally analogous to other aryl-substituted ethanediamine derivatives, such as those with methyl, ethyl, or methoxy substituents on the phenyl ring . Comparisons with similar compounds are critical for understanding structure-activity relationships (SAR) and optimizing synthetic protocols for pharmaceutical or industrial applications.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-N,N-diethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-6-18(7-2)15(12-17)13-8-10-14(11-9-13)16(3,4)5/h8-11,15H,6-7,12,17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZKGWYRNWWOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine typically involves the reaction of 4-(tert-butyl)benzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is usually heated under reflux to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially due to the presence of amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding nitro or hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated amine products.
Scientific Research Applications
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various organic transformations, including:
- Reagent in Reactions : Its amine group allows it to act as a nucleophile in substitution reactions, facilitating the formation of new carbon-nitrogen bonds.
- Intermediate in Drug Synthesis : It can be employed as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways or receptors .
Medicinal Chemistry
Research indicates potential therapeutic applications for this compound:
- Anti-obesity and Anti-diabetic Agents : The compound has been noted for its potential role as an anti-obesity agent due to its selective action on specific receptors involved in metabolic regulation .
- Inhibition of Enzymatic Activity : Studies have shown that compounds related to this structure can inhibit enzymes such as ferrochelatase, which is significant in the context of antiangiogenic therapies for diseases like cancer . This inhibition leads to a buildup of protoporphyrin IX (PPIX), which can be measured to assess enzyme activity and therapeutic efficacy.
Case Study 1: Antiangiogenic Activity
A study highlighted the antiangiogenic properties of related compounds that inhibit ferrochelatase, demonstrating their potential in treating conditions characterized by abnormal blood vessel growth, such as cancer. The compound exhibited significant effects on endothelial cells, suggesting it could be further developed for therapeutic use against neovascular diseases .
Case Study 2: Synthesis and Biological Evaluation
Research into related derivatives has shown promising results in terms of biological activity against various cancer cell lines. For instance, derivatives based on the this compound structure were synthesized and evaluated for their cytotoxic properties against human cancer cell lines, yielding IC₅₀ values that indicate moderate to high activity . These findings underscore the compound's potential as a lead structure for drug development.
Mechanism of Action
The mechanism by which [2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s amine groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogous Compounds
| Substituent (Para Position) | Molecular Formula | Molecular Weight (g/mol) | Estimated LogP | Basicity (pKa) |
|---|---|---|---|---|
| Methyl (CH₃) | C₁₃H₂₂N₂ | 206.33 | Moderate | ~9.5–10.5* |
| Ethyl (C₂H₅) | C₁₄H₂₄N₂ | 220.36 | Moderate | ~9.5–10.5* |
| tert-Butyl (C(CH₃)₃) | C₁₆H₂₈N₂ | 248.41 | High | ~9.0–10.0* |
| Methoxy (OCH₃) | C₁₃H₂₂N₂O | 222.33 | Low-Moderate | ~8.5–9.5* |
| Trifluoromethyl (CF₃) | C₁₃H₁₉F₃N₂ | 260.30 | High | ~7.5–8.5* |
*Basicity inferred from substituent electronic effects: Electron-donating groups (e.g., tert-butyl) increase amine basicity, while electron-withdrawing groups (e.g., CF₃) decrease it .
Key Observations:
- Molecular Weight : The tert-butyl derivative (248.41 g/mol) is ~20% heavier than the methyl analog (206.33 g/mol) due to the bulky C₄H₉ substituent .
- Lipophilicity (LogP) : The tert-butyl group enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility. This contrasts with methoxy derivatives, which exhibit lower LogP due to polar oxygen atoms .
- Basicity : The tert-butyl group’s electron-donating inductive effect slightly enhances amine basicity compared to trifluoromethyl-substituted analogs, which show reduced basicity due to electron withdrawal .
Challenges in tert-Butyl Functionalization
- Reaction Rates : Steric hindrance slows reaction kinetics compared to smaller substituents, requiring prolonged reaction times or elevated temperatures .
- Purification : High lipophilicity complicates chromatographic separation, necessitating reverse-phase techniques or recrystallization .
Antimicrobial Activity
While direct data for the tert-butyl derivative is unavailable, substituent trends from related compounds suggest:
- Enhanced Membrane Penetration : High LogP values (Table 1) correlate with improved bacterial cell wall penetration, as seen in metronidazole derivatives with aromatic substituents .
- Steric Limitations : Excessive bulk may hinder target binding, as observed in isopropyl-substituted analogs with reduced efficacy .
UV-Vis Spectral Behavior
Hypsochromic shifts (blue shifts) are observed in aryl-substituted amines due to electronic effects. The tert-butyl group’s electron-donating nature may reduce this shift compared to electron-withdrawing groups like CF₃ .
Biological Activity
[2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing 1,2,4-oxadiazole structures have shown cytotoxic activity against various cancer cell lines, including human colon adenocarcinoma and melanoma cells. The mean IC50 values for these compounds are reported to be around 92.4 µM against a panel of 11 cancer cell lines .
| Compound Type | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1,2,4-Oxadiazole Derivative | HeLa (Cervical) | 92.4 |
| 1,2,4-Oxadiazole Derivative | CaCo-2 (Colon) | 92.4 |
| 1,2,4-Oxadiazole Derivative | MEXF 462 (Melanoma) | 92.4 |
The mechanism of action for this compound involves its interaction with various molecular targets. It acts as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction can lead to the inhibition of pathways critical for tumor growth and survival.
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective effects. Specifically, derivatives have shown affinity for metabotropic glutamate receptors, which are crucial in managing neurodegenerative disorders such as Alzheimer's disease .
Study on Antimicrobial Activity
A study focused on the antimicrobial properties of related compounds demonstrated that modifications in the amino structure significantly enhance their effectiveness against bacterial strains. The derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria .
In Vivo Studies
In vivo studies using animal models have shown that compounds with similar structures can reduce inflammation and exhibit analgesic properties comparable to standard anti-inflammatory drugs like indomethacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
